![molecular formula C8H5BrN2O2 B13793649 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one CAS No. 885271-52-3](/img/structure/B13793649.png)
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one can be achieved through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I)-catalyzed cycloisomerization procedure. This method yields the desired oxazine under mild reaction conditions, such as room temperature or 30°C, without the need for an inert atmosphere .
Another method involves a domino carbonylation-cyclization process using ortho-halophenols and cyanamide. This palladium-catalyzed reaction provides a convenient one-step preparation of 4H-benzo[D][1,3]oxazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production by optimizing reaction conditions and using appropriate catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, gold(I) catalysts, and various nucleophiles and electrophiles. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include substituted oxazines, various heterocyclic compounds, and derivatives with modified functional groups.
Scientific Research Applications
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit cell proliferation in breast cancer cell lines.
Materials Science: The unique structure of the compound makes it suitable for use in the development of heat-resistant and electronic materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4H-Benzo[e][1,3]oxazin-4-ones: These compounds share a similar oxazine ring structure but differ in the position of the substituents.
Quinazoline Derivatives: These compounds have a similar heterocyclic structure and are known for their antitumor and antimicrobial activities.
Uniqueness
2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
885271-52-3 |
|---|---|
Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-amino-6-bromo-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)13-8(10)11-6/h1-3H,(H2,10,11) |
InChI Key |
YHHDIEUCARUVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



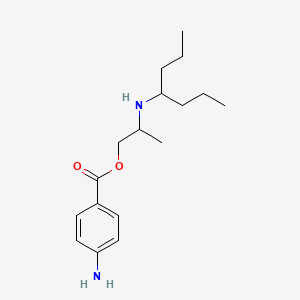
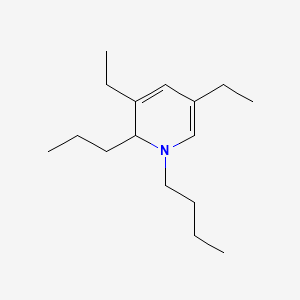
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
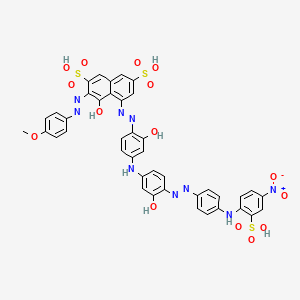
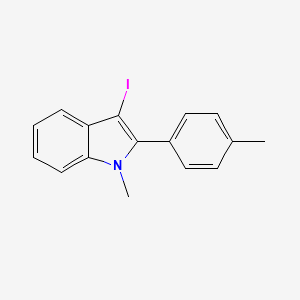
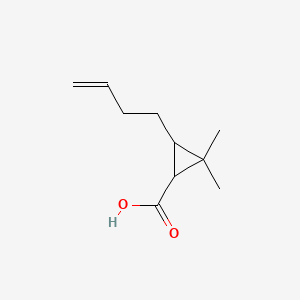
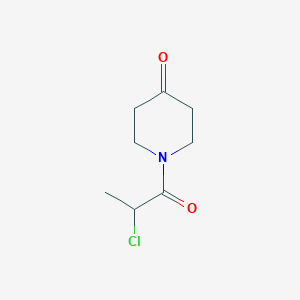

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
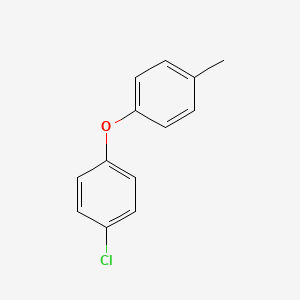
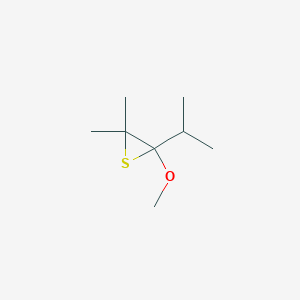
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)

